molecular formula C29H46O3 B133190 7-Oxocholesteryl acetate CAS No. 809-51-8

7-Oxocholesteryl acetate

Cat. No.: B133190
CAS No.: 809-51-8
M. Wt: 442.7 g/mol
InChI Key: PMBSWZWCNKVWLV-OLVLZXMISA-N
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Description

7-Oxocholesteryl acetate is a derivative of cholesterol, specifically a cholesteryl ester It is characterized by the presence of an oxo group at the 7th position and an acetate group at the 3rd position of the cholesteryl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxocholesteryl acetate typically involves the oxidation of cholesteryl acetate. One common method is the oxidation of cholesteryl acetate using t-butyl chromate, which results in the formation of 7-ketocholesteryl acetate. The reaction conditions often include the use of methanol for crystallization and aqueous potassium carbonate for hydrolysis .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using appropriate oxidizing agents and subsequent purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Oxocholesteryl acetate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction of the oxo group can yield 7-hydroxycholesteryl acetate.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Oxocholesteryl acetate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various cholesterol derivatives.

    Biology: Studied for its role in cellular processes and its effects on cell membranes.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems and as a bioactive compound.

    Industry: Utilized in the production of cholesterol-based liquid crystals and gelators.

Mechanism of Action

The mechanism of action of 7-Oxocholesteryl acetate involves its interaction with cellular components, particularly cell membranes. The oxo group at the 7th position and the acetate group at the 3rd position influence its binding affinity and interaction with membrane lipids. This compound can modulate membrane fluidity and permeability, affecting various cellular processes .

Comparison with Similar Compounds

  • 7-Ketocholesteryl acetate
  • 7-Hydroxycholesteryl acetate
  • 7-Dehydrocholesteryl acetate

Comparison: 7-Oxocholesteryl acetate is unique due to the presence of both an oxo group and an acetate group, which confer distinct chemical properties and reactivity. Compared to 7-ketocholesteryl acetate, it has an additional acetate group, making it more reactive in certain substitution reactions. Compared to 7-hydroxycholesteryl acetate, it is more oxidized, which affects its biological activity and interaction with cellular components .

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(32-20(4)30)16-21(28)17-26(27)31/h17-19,22-25,27H,7-16H2,1-6H3/t19-,22+,23-,24+,25+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBSWZWCNKVWLV-OLVLZXMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308561
Record name 3β-Acetoxycholest-5-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809-51-8
Record name 3β-Acetoxycholest-5-en-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=809-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxocholest-5-en-3-beta-yl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000809518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Oxocholesteryl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59469
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Record name 3β-Acetoxycholest-5-en-7-one
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Record name 7-oxocholest-5-en-3-β-yl acetate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 7-oxocholesteryl acetate involved in cholesterol degradation by Mycobacterium phlei?

A1: Research indicates that Mycobacterium phlei utilizes a stereospecific 1α,2β-trans-diaxial removal of hydrogen to degrade cholesterol into androsta-1,4-diene-3,17-dione. This process involves this compound as a key intermediate. [] Essentially, the dehydrogenation of cholesterol at the C-1 and C-2 positions leads to the formation of this compound, which is further metabolized by the bacteria. []

Q2: Can you describe a method for synthesizing des-AB-cholestane derivatives using this compound as a starting material?

A2: While the provided abstract [] mentions a degradation of this compound leading to des-AB-cholestane derivatives, specific details regarding the synthetic procedure are not available in the abstract. Further investigation into the full text of the research article is needed to obtain a detailed understanding of the reaction conditions, mechanisms, and specific derivatives produced.

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